molecular formula C24H25BrN2O4S2 B2923125 2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE CAS No. 850926-90-8

2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE

Cat. No.: B2923125
CAS No.: 850926-90-8
M. Wt: 549.5
InChI Key: MOAGSAFSDQWHTL-UHFFFAOYSA-N
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Description

2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using 4-bromobenzenesulfonyl chloride in the presence of a base, such as triethylamine.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with N-cyclohexylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
  • 2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE

Uniqueness

2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyclohexylacetamide moiety further enhances its biological activity and potential therapeutic uses compared to similar compounds.

Properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O4S2/c1-16-7-9-17(10-8-16)22-27-23(33(29,30)20-13-11-18(25)12-14-20)24(31-22)32-15-21(28)26-19-5-3-2-4-6-19/h7-14,19H,2-6,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAGSAFSDQWHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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